molecular formula C10H7N3O6S B13823630 4-Diazo-3-hydroxy-7-nitro-1,4-dihydronaphthalene-1-sulfonic acid

4-Diazo-3-hydroxy-7-nitro-1,4-dihydronaphthalene-1-sulfonic acid

Cat. No.: B13823630
M. Wt: 297.25 g/mol
InChI Key: CNXSCOIKXGAXDS-UHFFFAOYSA-N
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Description

6-Nitro-1,2,4-diazo acid, also known as 6-nitro-1-diazo-2-naphthol-4-sulfonic acid, is an important intermediate in the production of azo dyes. Azo dyes are widely used in various industries, including textiles, cosmetics, and food. The compound is characterized by its diazo group (-N=N-) and nitro group (-NO2), which contribute to its reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C10H7N3O6S

Molecular Weight

297.25 g/mol

IUPAC Name

4-diazo-3-hydroxy-7-nitro-1H-naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4,9,14H,(H,17,18,19)

InChI Key

CNXSCOIKXGAXDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(C=C(C2=[N+]=[N-])O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitro-1,2,4-diazo acid is typically synthesized through the nitration of 1-diazo-2-naphthol-4-sulfonic acid. The nitration process involves the use of sulfuric acid at a concentration of 83 to 93 wt% . The reaction is carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of 6-nitro-1,2,4-diazo acid involves multiple steps, including the preparation of 1-diazo-2-naphthol-4-sulfonic acid, followed by nitration. The process may also include steps for recovering and recycling acids and other reagents to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 6-nitro-1,2,4-diazo acid involves the formation of diazonium salts through diazotization. These diazonium salts can then undergo various reactions, such as azo coupling, to form complex organic compounds. The molecular targets and pathways involved include the interaction with aromatic compounds to form stable azo bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1,2,4-diazo acid is unique due to its specific combination of diazo and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable azo dyes makes it particularly valuable in industrial applications .

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